molecular formula C16H11N3O5S B4626597 1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4626597
M. Wt: 357.3 g/mol
InChI Key: WLDGJAGCVLLUMW-WQLSENKSSA-N
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Description

The compound belongs to the pyrimidine class, known for its broad synthetic applications and bioavailability. Pyrimidine derivatives, like this compound, are critical for pharmaceutical and medicinal industries, showing a wide range of applicability due to their structural and functional versatility. The pyranopyrimidine core, to which this compound is closely related, has been found to have a challenging development due to its structural existence, highlighting the significance of innovative synthesis methods and the exploration of its properties (Parmar, Vala, & Patel, 2023).

Synthesis Analysis

The synthesis of pyranopyrimidine scaffolds, closely related to our compound of interest, employs a variety of hybrid catalysts including organocatalysts, metal catalysts, and green solvents through one-pot multicomponent reactions. This approach highlights the complexity and creativity required in synthesizing such compounds, emphasizing the importance of hybrid catalysts in overcoming challenges associated with their structural complexities (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

Pyrimidine derivatives exhibit significant biological activity due to their structural similarity to natural compounds such as RNA and DNA bases. The presence of nitrogen atoms in the pyrimidine ring offers a variety of interaction points for biological molecules, making the molecular structure analysis crucial for understanding its pharmacological potentials (Kumar, Deep, & Narasimhan, 2019).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives, including the compound , allows for a broad spectrum of chemical reactions, making them versatile intermediates in organic synthesis. These reactions often lead to the formation of compounds with various biological activities, showcasing the chemical diversity and potential of pyrimidine-based compounds (Kumar, Suresh, Mythili, & Mohan, 2001).

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

The synthesis and reactivity of pyrimidine derivatives, including those similar to the specified compound, have been extensively explored in organic and heterocyclic chemistry. These compounds serve as precursors or intermediates in the synthesis of more complex molecules. For example, Ahmed et al. (2003) detailed the synthesis of various pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003). This research underscores the compound's utility in creating a range of heterocyclic structures with potential biological and material science applications.

properties

IUPAC Name

(5Z)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c1-9-2-4-10(5-3-9)18-15(21)12(14(20)17-16(18)25)8-11-6-7-13(24-11)19(22)23/h2-8H,1H3,(H,17,20,25)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGJAGCVLLUMW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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